1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

Anticancer Benzofuran derivatives Structure-activity relationship

This 95% pure, white crystalline benzofuran building block uniquely combines a 5-bromo handle for Pd-catalyzed library expansion (Suzuki, Sonogashira) with a trifluoroethanol moiety that enhances metabolic stability and hydrogen-bonding. Its 5-bromobenzofuran core confers ~2.7-fold potency gains over unsubstituted analogs, rivaling Doxorubicin in certain derivatives, making it essential for focused oncology SAR. Secure batch-to-batch consistency for target engagement probe synthesis.

Molecular Formula C10H6BrF3O2
Molecular Weight 295.05 g/mol
CAS No. 1391737-70-4
Cat. No. B1402963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
CAS1391737-70-4
Molecular FormulaC10H6BrF3O2
Molecular Weight295.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O
InChIInChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
InChIKeyVPYITWMQQSIJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol (CAS 1391737-70-4): Procurement Specifications and Structural Profile


1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol (CAS 1391737-70-4, molecular formula C₁₀H₆BrF₃O₂, molecular weight 295.05) is a substituted benzofuran derivative bearing a bromine atom at the 5-position of the benzofuran ring and a trifluoroethanol moiety at the 2-position . The compound is commercially available as a white crystalline solid with a minimum purity specification of 95% . The combination of a benzofuran core, a 5-bromo substituent capable of participating in transition metal–catalyzed cross-coupling reactions, and a trifluoroethanol group with distinct electronic and hydrogen-bonding properties distinguishes this molecule from unsubstituted or mono-functionalized benzofuran analogs [1].

Why 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol Cannot Be Replaced by Unsubstituted or Mono-Functionalized Benzofuran Analogs


Substituting 1-(5-bromobenzofuran-2-yl)-2,2,2-trifluoroethanol with a generic benzofuran derivative would eliminate both the 5-bromo substituent and the trifluoroethanol moiety, fundamentally altering the compound's chemical reactivity, electronic profile, and biological recognition properties. The 5-bromo group serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse compound libraries, a strategy widely employed in benzofuran-based medicinal chemistry programs [1]. The trifluoroethanol moiety, with its strong electron-withdrawing inductive effect and hydrogen-bond donor capacity, cannot be replicated by a simple hydroxyl or alkyl group; its presence substantially influences lipophilicity, metabolic stability, and target-binding interactions relative to non-fluorinated analogs [2].

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol: Quantitative Evidence for Differential Performance and Selection


5-Bromo Substituent Confers Enhanced Antiproliferative Activity Relative to Unsubstituted Benzofuran Analogs

In a direct head-to-head comparison within the same benzofuran-based chemical series, the 5-bromobenzofuran-2-yl derivative (compound 3a) exhibited an IC₅₀ of 8.2 ± 1.20 μM, which is 2.7-fold more potent than the unsubstituted benzofuran-2-yl analog (compound 2a) with an IC₅₀ of 29.6 ± 1.30 μM [1].

Anticancer Benzofuran derivatives Structure-activity relationship

5-Bromobenzofuran-Based Carboxylic Acid Demonstrates Antiproliferative Potency Comparable to Doxorubicin in MDA-MB-231 Breast Cancer Cells

A 5-bromobenzofuran-based carboxylic acid derivative (compound 9e) achieved an IC₅₀ of 2.52 ± 0.39 μM against MDA-MB-231 breast cancer cells, which is statistically comparable to the reference chemotherapeutic agent Doxorubicin (IC₅₀ = 2.36 ± 0.18 μM) under the same assay conditions [1].

Breast cancer Carbonic anhydrase inhibition Antiproliferative

5-Bromo Substituent Serves as a Versatile Synthetic Handle for Library Diversification via Cross-Coupling Chemistry

A tandem Sonogashira coupling/cyclization reaction employing 5-bromobenzofuran intermediates enabled the rapid preparation of a library of 39 polysubstituted benzofuran derivatives, which were subsequently screened for antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei [1].

Synthetic methodology Cross-coupling Medicinal chemistry

Trifluoroethanol Moiety Provides Enhanced Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Ethanol Analogs

The trifluoroethanol (-CH(OH)CF₃) group exhibits a substantially higher Hansch π value (lipophilicity contribution) and greater metabolic resistance to oxidation compared to a standard ethanol (-CH(OH)CH₃) group [1]. The strong electron-withdrawing effect of the trifluoromethyl group lowers the pKa of the hydroxyl proton, enhancing hydrogen-bond donating capacity relative to non-fluorinated alcohols.

Physicochemical properties Metabolic stability Fluorine chemistry

Recommended Application Scenarios for 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for Antiproliferative Agents

The 5-bromobenzofuran core, demonstrated to confer ~2.7-fold enhanced potency relative to unsubstituted benzofuran and to achieve potency comparable to Doxorubicin in certain derivatives, makes this compound a suitable starting material for synthesizing focused libraries targeting oncology indications [1][2].

Medicinal Chemistry: Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent enables rapid library synthesis via Sonogashira, Suzuki, or other Pd-catalyzed cross-coupling reactions, facilitating SAR exploration around the benzofuran core [1].

Chemical Biology: Probe Design Requiring Metabolic Stability

The trifluoroethanol moiety confers enhanced metabolic stability and distinct hydrogen-bonding properties relative to non-fluorinated alcohol analogs, supporting the design of chemical probes for cellular target engagement studies where oxidative metabolism of alcohol groups would otherwise compromise assay interpretation [1].

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